molecular formula C7H12BrN3 B11886973 4-Bromo-5-(tert-butyl)-1H-pyrazol-3-amine

4-Bromo-5-(tert-butyl)-1H-pyrazol-3-amine

Cat. No.: B11886973
M. Wt: 218.09 g/mol
InChI Key: GRKPPXBYKINTCX-UHFFFAOYSA-N
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Description

4-Bromo-5-(tert-butyl)-1H-pyrazol-3-amine is an organic compound with the molecular formula C7H11BrN2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a bromine atom and a tert-butyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(tert-butyl)-1H-pyrazol-3-amine typically involves the bromination of 5-(tert-butyl)-1H-pyrazol-3-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(tert-butyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-(tert-butyl)-1H-pyrazol-3-amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized pyrazole derivatives.

    Reduction Reactions: The major product is 5-(tert-butyl)-1H-pyrazol-3-amine.

Scientific Research Applications

4-Bromo-5-(tert-butyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(tert-butyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Lacks the tert-butyl group, making it less sterically hindered.

    5-(tert-butyl)-1H-pyrazol-3-amine:

    4-Chloro-5-(tert-butyl)-1H-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

4-Bromo-5-(tert-butyl)-1H-pyrazol-3-amine is unique due to the combination of the bromine atom and the tert-butyl group on the pyrazole ring. This combination imparts specific reactivity and steric properties that can be advantageous in various chemical and biological applications.

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

4-bromo-5-tert-butyl-1H-pyrazol-3-amine

InChI

InChI=1S/C7H12BrN3/c1-7(2,3)5-4(8)6(9)11-10-5/h1-3H3,(H3,9,10,11)

InChI Key

GRKPPXBYKINTCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NN1)N)Br

Origin of Product

United States

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